3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole
Übersicht
Beschreibung
3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole (4-NPSM) is an isoxazole derivative that has been widely studied for its potential applications in various scientific research fields. It is a heterocyclic compound with a molecular weight of 263.3 g/mol and a melting point of 118-120°C. 4-NPSM has been used in a variety of studies due to its unique properties, including its ability to be synthesized in a variety of ways, its ability to act as a catalyst in certain reactions, and its potential as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Metalation and Electrophilic Quenching of Isoxazoles
The study by Balasubramaniam, Mirzaei, and Natale (1990) explores the metalation and electrophilic quenching of isoxazoles, which is relevant for the synthesis of derivatives like 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole. This process provides a direct entry to thioalkyl derivatives of isoxazoles, which are significant in various chemical syntheses (Balasubramaniam et al., 1990).
Tautomerism of Heteroaromatic Compounds
Boulton and Katritzky (1961) investigated the tautomerism in isoxazoles, which is crucial for understanding the chemical behavior of compounds like 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole. Their research helps to understand how these compounds behave in different solvents and their basicity (Boulton & Katritzky, 1961).
Investigation in the Isoxazole Series
Sokolov and Setkina (1969) conducted a study focusing on isotopic exchange and nuclear magnetic resonance (NMR) spectroscopy in isoxazole derivatives. This research is relevant to understanding the molecular structure and reactivity of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole (Sokolov & Setkina, 1969).
Synthesis of Novel Sulfonamide Derivatives
Filimonov et al. (2006) described the synthesis of novel sulfonamide derivatives starting from 3,5-dimethylisoxazole. This research provides insights into synthetic pathways that could be relevant for the synthesis of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole (Filimonov et al., 2006).
Synthesis and Biological Evaluation of Isoxazole Derivatives
Hassan et al. (2019) synthesized and evaluated the biological activity of various isoxazole derivatives, shedding light on the potential pharmacological applications of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole (Hassan et al., 2019).
Reactivity of Isoxazoles with S-nucleophiles
Bruschi, Moccia, and Adamo (2011) investigated the reactivity of isoxazole compounds with S-nucleophiles, which is significant for understanding the chemical properties of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole (Bruschi et al., 2011).
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[(4-nitrophenyl)sulfonylmethyl]-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-8-12(9(2)19-13-8)7-20(17,18)11-5-3-10(4-6-11)14(15)16/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLKLROIBCMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.